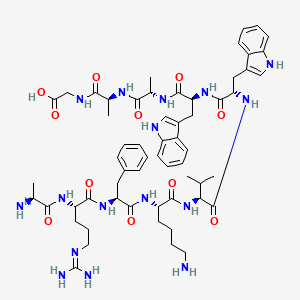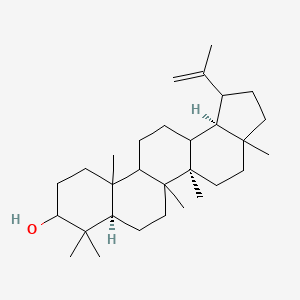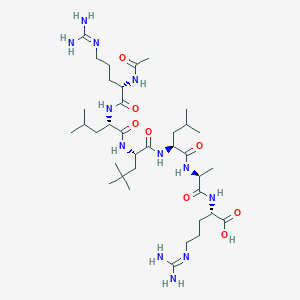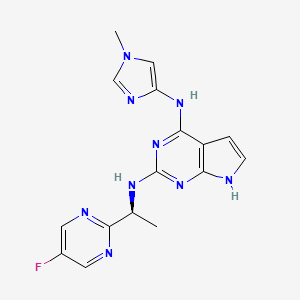![molecular formula C19H27NO B10770819 [3H]pentazocine](/img/structure/B10770819.png)
[3H]pentazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3H]pentazocine is a radiolabeled form of pentazocine, a synthetic opioid analgesic used to treat moderate to severe pain. Pentazocine is known for its mixed agonist-antagonist properties, acting on kappa and sigma opioid receptors while exhibiting weak antagonist action at mu opioid receptors . The radiolabeling with tritium ([3H]) allows for the tracking and study of the compound in various biological systems, making it valuable in pharmacological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentazocine involves several key steps, including the formation of the benzomorphan core structure. One common synthetic route starts with the methylation of a precursor compound, followed by a ring-opening reaction to form the desired benzomorphan structure . The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the methylation and ring-opening steps.
Industrial Production Methods
Industrial production of pentazocine involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often includes optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as crystallization and chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pentazocine undergoes various chemical reactions, including:
Oxidation: Pentazocine can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert pentazocine to its corresponding alcohols or amines.
Substitution: Pentazocine can undergo substitution reactions, where functional groups on the benzomorphan core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pentazocine may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Pentazocine and its radiolabeled form, [3H]pentazocine, have several scientific research applications:
Pharmacological Studies: Used to study the binding and activity of opioid receptors in the brain and other tissues.
Drug Development: Helps in the development of new analgesics by providing insights into the structure-activity relationships of opioid compounds.
Pain Management Research: Used to investigate the mechanisms of pain relief and the development of tolerance and dependence on opioid medications.
Neuroscience: Employed in studies of neurotransmitter systems and their role in pain perception and modulation.
Mecanismo De Acción
Pentazocine exerts its effects primarily by binding to kappa and sigma opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to the inhibition of ascending pain pathways and altering the perception of pain . Additionally, pentazocine has weak antagonist activity at mu opioid receptors, which contributes to its unique pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
Morphine: A natural opioid with strong agonist activity at mu opioid receptors.
Nalorphine: An opioid antagonist with some agonist activity at kappa receptors.
Buprenorphine: A partial agonist at mu receptors and antagonist at kappa receptors.
Uniqueness of Pentazocine
Pentazocine is unique due to its mixed agonist-antagonist properties, which provide effective pain relief with a lower risk of dependence compared to pure mu agonists like morphine . Its ability to act on multiple opioid receptors also contributes to its distinct pharmacological effects, including a ceiling effect on analgesia, which limits the potential for overdose .
Propiedades
Fórmula molecular |
C19H27NO |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
(1S,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-3,5-ditritio-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H27NO/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h5-7,12,14,18,21H,8-11H2,1-4H3/t14-,18+,19+/m1/s1/i6T,12T |
Clave InChI |
VOKSWYLNZZRQPF-BXKNQVALSA-N |
SMILES isomérico |
[3H]C1=CC2=C(C(=C1O)[3H])[C@]3(CCN([C@@H](C2)[C@H]3C)CC=C(C)C)C |
SMILES canónico |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2S,4R,8S,9R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770776.png)
![(1S)-1-[3-(3H-imidazol-4-yl)propylsulfanyl]-N-[2-(4-iodophenyl)ethyl]methanediamine](/img/structure/B10770780.png)
![[1-[3-Methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B10770788.png)
![(7Z)-7-hydroxyimino-N-pyridin-2-yl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10770796.png)
![N-[6-oxo-6-[3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide](/img/structure/B10770802.png)
![2-(4-bromophenyl)-N-[(4-chlorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10770808.png)
![[(1S,11R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770822.png)

![4-[3-(1-benzofuran-5-yloxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10770836.png)
![[4-[(4-tert-butylcyclohexanecarbonyl)amino]phenyl] N-morpholin-4-ylcarbamate](/img/structure/B10770840.png)
![2-[2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10770852.png)
